Nonanedioic acid, bis(2-methylpropyl) ester

Description

Properties

IUPAC Name |

bis(2-methylpropyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-14(2)12-20-16(18)10-8-6-5-7-9-11-17(19)21-13-15(3)4/h14-15H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVDDQOYWPSMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059323 | |

| Record name | Diisobutyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-80-6 | |

| Record name | 1,9-Bis(2-methylpropyl) nonanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to Azelaic Acid, Diisobutyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of azelaic acid, diisobutyl ester. Also known by its IUPAC name, bis(2-methylpropyl) nonanedioate, this diester of azelaic acid holds significant interest in various industrial and research applications, particularly in cosmetics and potentially as an excipient in topical drug formulations. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed protocols and data to support further investigation and application of this compound.

Introduction and Molecular Structure

Azelaic acid, diisobutyl ester, is the diester formed from the dicarboxylic acid, azelaic acid, and isobutyl alcohol. Azelaic acid itself is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley.[1] The esterification of its two carboxylic acid groups with isobutyl alcohol results in a more lipophilic molecule, which alters its physical properties and potential applications.

The molecular structure consists of a nine-carbon aliphatic chain (nonanedioate) flanked by two ester groups, each connected to an isobutyl group. This structure imparts characteristics of both a long-chain fatty acid ester and a branched-chain ester, influencing its solubility, viscosity, and interaction with other molecules.

Chemical Identifiers

To ensure clarity and precision in research and communication, the following identifiers are associated with azelaic acid, diisobutyl ester:

| Identifier | Value |

| IUPAC Name | bis(2-methylpropyl) nonanedioate[2][3] |

| Synonyms | Diisobutyl azelate, Azelaic acid diisobutyl ester, Nonanedioic acid, bis(2-methylpropyl) ester[3] |

| CAS Number | 105-80-6[2][3] |

| Molecular Formula | C₁₇H₃₂O₄[2][3] |

| Molecular Weight | 300.43 g/mol [3] |

| InChI Key | KEVDDQOYWPSMFD-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(C)COC(=O)CCCCCCCC(=O)OCC(C)C[2] |

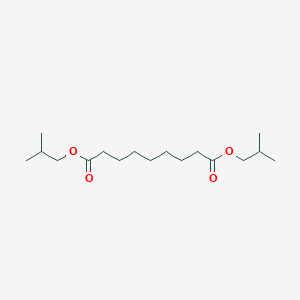

Structural Diagram

Caption: 2D structure of Azelaic acid, diisobutyl ester.

Physicochemical Properties

The physicochemical properties of azelaic acid, diisobutyl ester are crucial for determining its suitability in various applications, from industrial processes to formulation development.

| Property | Value | Source |

| Appearance | Colorless liquid | Inferred from related compounds |

| Boiling Point | 321.3 ± 10.0 °C at 760 mmHg[4] | [4] |

| Density | 0.9 ± 0.1 g/cm³[4] | [4] |

| Flash Point | 140.9 ± 17.4 °C[4] | [4] |

| Water Solubility | Insoluble (predicted) | Inferred from related compounds |

| LogP (o/w) | 4.9 (computed)[3] | [3] |

Synthesis and Manufacturing

The primary method for synthesizing azelaic acid, diisobutyl ester is through the Fischer esterification of azelaic acid with isobutyl alcohol in the presence of an acid catalyst.

Synthesis Workflow

Sources

Synthesis of Diisobutyl Azelate: A High-Purity Protocol for Pharmaceutical & Industrial Applications

Executive Summary

Target Molecule: Nonanedioic acid, bis(2-methylpropyl) ester Common Name: Diisobutyl Azelate (DIBAZ) CAS Registry Number: 109-15-9 Molecular Formula: C17H32O4

This technical guide details the synthesis of Diisobutyl Azelate, a diester critical in the formulation of low-temperature plasticizers, synthetic lubricants, and increasingly as a permeation enhancer in transdermal drug delivery systems. While simple in structure, the high boiling point of the product and the reversibility of the reaction demand a rigorous approach to thermodynamics and purification to achieve pharmaceutical-grade (>99%) purity.

We present two distinct pathways:

-

The Standard Kinetic Route: Acid-catalyzed azeotropic esterification (High throughput, robust).

-

The Green Bio-Catalytic Route: Lipase-mediated synthesis (High specificity, solvent-free potential).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of Diisobutyl Azelate is a classic nucleophilic acyl substitution. However, the challenge lies not in the bond formation, but in driving the equilibrium to completion and removing the unreacted isobutanol without degrading the product.

Thermodynamic Considerations

The Fischer esterification of azelaic acid (

-

Mass Action: Using an excess of isobutanol (the cheaper reagent).

-

Entropy/Phase Change: Continuous removal of water using an azeotropic entrainer (Toluene or Xylene) or the alcohol itself.

Strategic Comparison

| Feature | Path A: Acid-Catalyzed (Standard) | Path B: Enzymatic (Green) |

| Catalyst | p-Toluenesulfonic acid (p-TSA) | Candida antarctica Lipase B (CALB) |

| Temperature | 110°C - 130°C (Reflux) | 40°C - 60°C |

| Reaction Time | 4 - 8 Hours | 12 - 24 Hours |

| Water Removal | Dean-Stark Trap (Azeotropic) | Molecular Sieves or Vacuum |

| Selectivity | Moderate (Side reactions: Ethers/Olefins) | High (No thermal degradation) |

| Scalability | High (Kg to Ton scale) | Low to Medium (High catalyst cost) |

Part 2: Reaction Mechanism (Path A)

The acid-catalyzed pathway proceeds via the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, making it susceptible to attack by the isobutanol nucleophile.

Figure 1: Stepwise mechanism of acid-catalyzed Fischer esterification. Note that this cycle occurs twice for the dicarboxylic azelaic acid.

Part 3: Experimental Protocols

Protocol A: High-Yield Azeotropic Esterification

Best for: Bulk synthesis, robust precursors, and standard laboratory setups.

1. Reagents & Equipment

-

Reactants: Azelaic Acid (1.0 eq), Isobutanol (4.0 eq - excess).

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA, 1.0 mol% relative to acid).

-

Solvent: Toluene (0.5 volume relative to Isobutanol) - Optional but recommended for better phase separation in the trap.

-

Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Nitrogen inlet, Mechanical stirrer.

2. Step-by-Step Methodology

-

Charge: To the RBF, add Azelaic Acid (e.g., 188.2 g, 1 mol) and Isobutanol (296.5 g, 4 mol).

-

Catalyze: Add p-TSA (1.9 g, 0.01 mol). If using Toluene, add 150 mL.

-

Reflux: Heat the mixture to reflux (~110-120°C). Ensure vigorous stirring.

-

Water Removal (Self-Validating Step):

-

Monitor the Dean-Stark trap. Water will separate as the lower phase (if using Toluene) or as an azeotrope.

-

Endpoint Validation: The reaction is complete when water collection ceases AND the Acid Value (AV) of the reaction mixture drops below 2 mg KOH/g.

-

-

Neutralization: Cool to room temperature. Wash the organic layer with 5% NaHCO₃ solution (2 x 200 mL) to remove residual catalyst and unreacted acid.

-

Drying: Wash with saturated brine (200 mL), separate, and dry the organic layer over anhydrous MgSO₄.

Protocol B: Enzymatic Synthesis (Green Chemistry)

Best for: High-purity requirements, avoiding thermal degradation.

1. Reagents & Equipment

-

Reactants: Azelaic Acid (1.0 eq), Isobutanol (3.0 eq).

-

Biocatalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435, 5-10% w/w relative to acid).

-

Solvent: Solvent-free or n-Hexane (if solubility is an issue).

-

Apparatus: Orbital shaker or stirred tank reactor (low shear).

2. Step-by-Step Methodology

-

Mix: Combine Azelaic Acid and Isobutanol in the reactor.

-

Initiate: Add the immobilized lipase.

-

Incubate: Heat to 50°C with gentle agitation (200 rpm). Do not use magnetic stir bars as they grind the immobilized enzyme support.

-

Equilibrium Shift: Apply a vacuum (200 mbar) or add activated molecular sieves (3Å) to the headspace/mixture to continuously remove water.

-

Filtration: Once conversion >99% (monitored by GC or HPLC), filter off the immobilized enzyme. The enzyme can often be recycled.

Part 4: Purification & Characterization

Regardless of the synthesis route, the crude product contains excess isobutanol and trace mono-esters.

Vacuum Distillation (Critical for Pharma Grade)

Diisobutyl Azelate has a high boiling point (>300°C at atm). Thermal degradation is a risk.

-

Setup: Short-path distillation or wiped-film evaporator.

-

Conditions: High vacuum (< 1 mmHg).

-

Fraction Collection:

-

F1: Isobutanol (Recovery).

-

F2: Mono-isobutyl azelate (Intermediate).

-

F3:Diisobutyl Azelate (Product) - Collect at ~165-170°C @ 1 mmHg (approximate, temperature varies with vacuum depth).

-

Analytical Validation

| Method | Expected Signal | Interpretation |

| FTIR | Peak @ 1735 cm⁻¹ | Strong Ester C=O stretch. |

| FTIR | Absence @ 2500-3300 cm⁻¹ | Disappearance of carboxylic acid O-H broad band. |

| 1H NMR | Doublet @ ~3.85 ppm | Methylene protons (-O-CH 2-CH-) adjacent to ester oxygen. |

| 1H NMR | Multiplet @ ~1.91 ppm | Methine proton of the isobutyl group. |

| GC-MS | Molecular Ion (M+) | 300.4 m/z (Check for fragmentation pattern: loss of alkoxy group). |

Part 5: Process Workflow Visualization

Figure 2: Integrated process workflow for Chemical vs. Enzymatic synthesis routes.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general Fischer Esterification kinetics and Dean-Stark protocols).

-

Rios, L. A., et al. (2020). "Kinetics of the Fischer esterification of fatty acids with alcohols." Universidada de Costa Rica. Link

-

Mahapatra, P., et al. (2021). "Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers."[1][2][3] Polymers, 13(19), 3241. Link

- Bhalerao, M. S., et al. (2018). "Enzymatic synthesis of esters using immobilized lipase: A review." Biocatalysis and Agricultural Biotechnology, 16, 1-13. (Validation of CALB efficiency for medium-chain acids).

-

PubChem. (n.d.). "Dibutyl azelate (Compound Summary)." National Library of Medicine. Link (Note: Diisobutyl azelate shares near-identical safety/tox profiles with its n-butyl isomer).

Sources

A Spectroscopic Guide to Nonanedioic Acid, Bis(2-methylpropyl) Ester for Advanced Drug Development

Introduction

Nonanedioic acid, bis(2-methylpropyl) ester, also known as diisobutyl azelate, is a diester of azelaic acid and isobutyl alcohol. Its molecular structure, characterized by a nine-carbon aliphatic chain esterified at both ends with branched alkyl groups, imparts properties that are of significant interest in various applications, including as a plasticizer, emollient, and solvent. For researchers in drug development, understanding the precise chemical identity and purity of such excipients is paramount to ensuring the stability, safety, and efficacy of final formulations.

This technical guide provides an in-depth analysis of the key spectroscopic data for Nonanedioic acid, bis(2-methylpropyl) ester (CAS No: 105-80-6, Molecular Formula: C₁₇H₃₂O₄, Molecular Weight: 300.43 g/mol ).[1] We will delve into the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The causality behind the observed spectral features will be explained, offering field-proven insights for scientists and professionals in their research and development endeavors.

Molecular Structure and Spectroscopic Overview

The structure of Nonanedioic acid, bis(2-methylpropyl) ester is fundamental to interpreting its spectral data. The molecule's symmetry, the presence of ester functional groups, and the specific arrangement of its aliphatic protons and carbons will each give rise to characteristic signals in the different spectroscopic techniques.

Figure 1: Chemical structure of Nonanedioic acid, bis(2-methylpropyl) ester.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of Nonanedioic acid, bis(2-methylpropyl) ester in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph (GC) coupled to the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization, causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of Nonanedioic acid, bis(2-methylpropyl) ester is expected to show a molecular ion peak (M⁺•) at an m/z corresponding to its molecular weight (300.43). However, for long-chain esters, the molecular ion peak can sometimes be weak or absent. The fragmentation pattern is often more informative.

Key Fragmentation Pathways:

The fragmentation of diesters like diisobutyl azelate is typically initiated by cleavage of the C-O bond or by rearrangements. Based on data from the NIST Mass Spectrometry Data Center, key fragments are observed at m/z = 171, 57, and 227.[1]

-

McLafferty Rearrangement: A common fragmentation pathway for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond. This would lead to the formation of a neutral alkene (isobutylene) and a charged fragment.

-

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the alkoxy group (-OCH₂(CH(CH₃)₂)).

-

Loss of the Isobutyl Group: A prominent peak at m/z 57 corresponds to the isobutyl cation ((CH₃)₂CHCH₂⁺).

Figure 2: Proposed key fragmentation pathways for diisobutyl azelate in EI-MS.

Table 1: Summary of Key Mass Spectrometry Data

| m/z | Proposed Fragment |

| 300 | [M]⁺• (Molecular Ion) |

| 227 | [M - C₄H₉O]⁺ |

| 171 | [M - C₄H₉O - C₄H₈]⁺ |

| 57 | [C₄H₉]⁺ (isobutyl cation) |

Part 2: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small drop of neat (undiluted) liquid Nonanedioic acid, bis(2-methylpropyl) ester is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave extends into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum.

Interpretation of the IR Spectrum

The IR spectrum of Nonanedioic acid, bis(2-methylpropyl) ester is dominated by absorptions corresponding to the ester functional group and the aliphatic hydrocarbon chains.

Key IR Absorptions:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ , which is characteristic of the carbonyl stretching vibration of a saturated ester.

-

C-O Stretch: Two distinct C-O stretching bands are anticipated. The C-O-C stretch of the ester group will appear as a strong band between 1150-1250 cm⁻¹ .

-

C-H Stretch: Strong absorption bands in the region of 2850-2960 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups of the aliphatic chain and the isobutyl groups.

-

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1370-1470 cm⁻¹ region.

Table 2: Summary of Key Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2960 | C-H stretch (asymmetric) | Alkane (CH₃, CH₂) |

| ~2870 | C-H stretch (symmetric) | Alkane (CH₃, CH₂) |

| ~1740 | C=O stretch | Ester |

| ~1465 | C-H bend (scissoring) | Alkane (CH₂) |

| ~1370 | C-H bend (rocking) | Alkane (CH₃) |

| ~1170 | C-O stretch | Ester |

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of Nonanedioic acid, bis(2-methylpropyl) ester.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied to excite the ¹H nuclei. For ¹³C NMR, a different set of pulse sequences are used to excite the ¹³C nuclei, often with proton decoupling to simplify the spectrum.

-

Signal Processing: The resulting free induction decay (FID) signal is detected and then subjected to a Fourier transform to produce the NMR spectrum.

Interpretation of the ¹H NMR Spectrum

Due to the symmetry of the molecule, the ¹H NMR spectrum is relatively simple. We expect to see signals corresponding to the protons of the isobutyl group and the protons of the azelaic acid backbone.

Expected ¹H NMR Signals (in CDCl₃):

-

-CH₂-O- (isobutyl): A doublet around 3.8 ppm . This signal corresponds to the two protons on the carbon adjacent to the ester oxygen. It is split into a doublet by the adjacent CH proton.

-

-C(=O)-CH₂- (azelate): A triplet at approximately 2.2 ppm . These are the protons on the carbons alpha to the carbonyl groups. They are split by the adjacent CH₂ group.

-

-CH(CH₃)₂ (isobutyl): A multiplet (septet) around 1.9 ppm . This single proton is coupled to the six protons of the two methyl groups and the two protons of the adjacent CH₂ group.

-

-CH₂- (azelate backbone): A multiplet around 1.6 ppm for the protons beta to the carbonyls and a broader multiplet around 1.3 ppm for the remaining central methylene protons of the azelate chain.

-

-CH(CH₃)₂ (isobutyl): A doublet at approximately 0.9 ppm . These six protons of the two equivalent methyl groups are split by the single adjacent CH proton.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the molecule's symmetry, the number of signals will be less than the total number of carbon atoms.

Expected ¹³C NMR Signals (in CDCl₃):

-

C=O (ester carbonyl): A signal in the downfield region, around 173 ppm .

-

-CH₂-O- (isobutyl): A signal around 70 ppm .

-

-C(=O)-CH₂- (azelate): A signal around 34 ppm .

-

-CH₂- (azelate backbone): Signals in the range of 25-29 ppm .

-

-CH(CH₃)₂ (isobutyl): A signal around 28 ppm .

-

-CH(CH₃)₂ (isobutyl): A signal for the methyl carbons around 19 ppm .

Table 3: Summary of Predicted NMR Data

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Signal 1 | ~3.8 | Doublet | 4H | -O-CH₂ -CH- |

| Signal 2 | ~2.2 | Triplet | 4H | -C(=O)-CH₂ - |

| Signal 3 | ~1.9 | Multiplet | 2H | -CH₂-CH (CH₃)₂ |

| Signal 4 | ~1.6 | Multiplet | 4H | -C(=O)-CH₂-CH₂ - |

| Signal 5 | ~1.3 | Multiplet | 6H | Central -CH₂ - groups |

| Signal 6 | ~0.9 | Doublet | 12H | -CH(CH₃ )₂ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| Signal A | ~173 | C =O | ||

| Signal B | ~70 | -O-CH₂ - | ||

| Signal C | ~34 | -C(=O)-CH₂ - | ||

| Signal D | ~29 | Central -CH₂ - groups | ||

| Signal E | ~28 | -CH (CH₃)₂ | ||

| Signal F | ~25 | -C(=O)-CH₂-CH₂ - | ||

| Signal G | ~19 | -CH(CH₃ )₂ |

Figure 3: Correlation of molecular structure with expected NMR signals.

Conclusion

The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous characterization of Nonanedioic acid, bis(2-methylpropyl) ester. The data presented in this guide, including key fragmentation patterns, characteristic vibrational frequencies, and specific proton and carbon chemical shifts, serve as a reliable reference for identity confirmation and purity assessment. For professionals in drug development, rigorous spectroscopic analysis of excipients is a critical step in ensuring the quality and consistency of pharmaceutical formulations. The methodologies and interpretations outlined herein represent a self-validating system for the confident analysis of this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7776, Nonanedioic acid, 1,9-bis(2-methylpropyl) ester. Retrieved from [Link].

-

PubChem. (n.d.). Nonanedioic acid, 1,9-bis(2-methylpropyl) ester. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Environmental Fate and Degradation of Diisobutyl Azelate

Introduction

Diisobutyl azelate (DIBA) is a diester of azelaic acid and isobutanol. It belongs to the broader class of dicarboxylic acid esters, which are frequently employed as plasticizers, lubricants, and emollients in a variety of industrial and consumer products. While structurally similar to some regulated phthalate esters, azelates are often considered alternatives. An understanding of the environmental fate and degradation of DIBA is critical for assessing its ecological risk profile and ensuring its safe use. This guide provides a comprehensive technical overview of the key processes governing the behavior of DIBA upon its potential release into the environment, grounded in established scientific principles and standardized testing methodologies.

Physicochemical Properties: The Foundation of Environmental Behavior

The intrinsic physical and chemical properties of a substance are the primary determinants of its partitioning and persistence in the environment. For diisobutyl azelate, these parameters predict its movement between air, water, soil, and biota.

Table 1: Key Physicochemical Properties of Diisobutyl Azelate

| Property | Value / Estimated Value | Implication for Environmental Fate |

|---|---|---|

| Molecular Formula | C₁₇H₃₂O₄ | - |

| Molecular Weight | 300.43 g/mol | - |

| Water Solubility | Low (predicted) | Tends to partition out of the water column into sediment or biota. |

| Vapor Pressure | Low (e.g., Dibutyl azelate: 3x10⁻⁴ mm Hg at 25°C)[1] | Not expected to be highly volatile from soil or water surfaces. |

| Log Kow (Octanol-Water Partition Coeff.) | High (e.g., Dibutyl azelate: ~5.8)[1] | Indicates a strong tendency to adsorb to organic matter and a potential for bioaccumulation. |

| Henry's Law Constant | Low (e.g., Dibutyl azelate: 1.2x10⁻⁵ atm-m³/mole)[1] | Volatilization from water is a possible but likely slow fate process. |

The high octanol-water partition coefficient (Log Kow) is particularly significant. It suggests that DIBA will preferentially associate with organic carbon in soil and sediment rather than remaining dissolved in water. This property also serves as a preliminary indicator for bioaccumulation potential in aquatic organisms.

Environmental Distribution and Fate

Upon release, DIBA will partition between environmental compartments based on the properties outlined above. The primary processes governing its distribution are adsorption to soil and sediment.

Adsorption and Mobility in Soil

The mobility of a chemical in soil is largely governed by its tendency to adsorb to soil particles, a process quantified by the soil organic carbon-water partitioning coefficient (Koc).[2] For substances like DIBA with a high Log Kow, a high Koc value is expected, indicating strong adsorption to the organic fraction of soil and sediment.[1]

-

Implication: Strong adsorption limits the potential for DIBA to leach through the soil profile and contaminate groundwater.[3] Its mobility in soil is expected to be slight.[1] However, this same process can make the compound more persistent in the soil and sediment compartments, where degradation rates may be slower.

Volatilization

Based on its estimated low vapor pressure and Henry's Law constant, volatilization of DIBA from moist soil or water surfaces is not considered a primary dissipation pathway.[1] While it may occur, the process is expected to be slow and significantly attenuated by the compound's strong adsorption to solids and sediment.[1]

Degradation Pathways

The persistence of diisobutyl azelate in the environment is determined by its susceptibility to both biotic and abiotic degradation processes.

Biotic Degradation (Biodegradation)

Biodegradation by microorganisms is anticipated to be the most significant degradation pathway for diisobutyl azelate. Diesters, in general, are susceptible to microbial attack, which typically proceeds via a two-step process initiated by esterase enzymes.[4]

-

Ester Hydrolysis: Carboxylesterase enzymes produced by a wide range of environmental bacteria cleave the two ester bonds, liberating isobutanol and azelaic acid.

-

Metabolism of Products: Both isobutanol and azelaic acid are readily biodegradable, linear molecules that can be utilized by microorganisms as carbon and energy sources, ultimately leading to their mineralization to carbon dioxide and water.

This pathway is analogous to the well-documented degradation of other diesters like phthalates.[4][5] The overall process results in the complete breakdown of the parent molecule.

Caption: Proposed aerobic biodegradation pathway for diisobutyl azelate.

Abiotic Degradation

Abiotic processes, which do not involve microorganisms, can also contribute to the degradation of DIBA, though likely to a lesser extent than biodegradation.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For esters like DIBA, this process is pH-dependent. While abiotic hydrolysis can occur, it is generally a slow process for similar diesters at environmentally relevant pH values (pH 4-9).[1][6][7] For the related compound dibutyl azelate, the estimated hydrolysis half-life at a neutral pH of 7 is two years, decreasing to 75 days at a more alkaline pH of 8.[1] This suggests that chemical hydrolysis is a minor degradation route compared to rapid biodegradation.

Direct photolysis, or breakdown by sunlight, is not expected to be a significant fate process for DIBA in water. The molecule does not contain chromophores that absorb light within the solar spectrum that reaches the Earth's surface (>290 nm). In the atmosphere, vapor-phase DIBA may be degraded by reaction with photochemically-produced hydroxyl radicals, but given its low volatility, this is a minor pathway.[1]

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The potential for a substance to bioaccumulate is often initially assessed using its Log Kow value.

With a high estimated Log Kow, DIBA has a theoretical potential to bioconcentrate in aquatic organisms.[1] However, this potential is often mitigated by rapid metabolism within the organism. As described in the biodegradation section, esterase enzymes capable of cleaving the ester bonds are ubiquitous in living organisms. This metabolic transformation facilitates the excretion of the substance, preventing significant bioaccumulation. Therefore, while uptake may occur, the bioconcentration factor (BCF) is likely to be low to moderate and not indicative of a persistent, bioaccumulative, and toxic (PBT) substance.

Key Experimental Methodologies

To definitively determine the environmental fate of a substance like diisobutyl azelate, standardized laboratory studies are conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Ready Biodegradability: OECD 301F (Manometric Respirometry)

-

Causality & Rationale: This test is the gold standard for assessing if a chemical can be rapidly and completely broken down by microorganisms from wastewater treatment plants.[8] It measures the oxygen consumed by the microorganisms as they metabolize the test substance, providing a direct measure of ultimate biodegradation (mineralization).[9][10][11] A pass level of >60% of the theoretical oxygen demand (ThOD) within a 28-day period (and within a 10-day window) classifies the substance as "readily biodegradable."[8][10]

-

Experimental Protocol:

-

Preparation: A mineral medium is prepared and inoculated with activated sludge from a domestic wastewater treatment plant.[8]

-

Test Setup: Known concentrations of diisobutyl azelate (as the sole carbon source) are added to sealed test flasks (respirometers).[9]

-

Controls (Self-Validation):

-

Blank Control: Inoculum and medium only, to measure background respiration.[9]

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is run to confirm the viability of the microbial inoculum.[12]

-

Toxicity Control: Test substance plus the reference substance, to ensure DIBA is not toxic to the microorganisms at the test concentration.[12]

-

-

Incubation: Flasks are incubated in the dark at a constant temperature (e.g., 22 ± 1°C) for 28 days with continuous stirring.[9]

-

Measurement: Oxygen consumption is measured continuously by manometric sensors that detect pressure changes in the headspace of the flasks.[11] Carbon dioxide produced is trapped by a potassium hydroxide solution.[9]

-

Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen uptake to the ThOD of DIBA.

-

Sources

- 1. Dibutyl azelate | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. Development of a whole-cell biocatalyst for diisobutyl phthalate degradation by functional display of a carboxylesterase on the surface of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 9. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 10. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]

- 11. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 12. petroleumhpv.org [petroleumhpv.org]

Diisobutyl Azelate: A Bio-Based Plasticizer for Next-Gen Medical Polymers

Executive Summary

Diisobutyl azelate (DIBAZ) represents a critical intersection between green chemistry and high-performance polymer engineering. As the industry pivots away from orthophthalates (e.g., DEHP) due to reproductive toxicity concerns, DIBAZ emerges as a superior bio-based aliphatic ester. Derived from the ozonolysis of oleic acid, DIBAZ offers exceptional low-temperature flexibility, low viscosity, and high compatibility with polar polymers like Polyvinyl Chloride (PVC) and Polylactic Acid (PLA).

This guide provides a comprehensive technical analysis of DIBAZ, detailing its synthesis, plasticization mechanism, and comparative performance against industry standards like Dibutyl Sebacate (DBS) and Dioctyl Adipate (DOA).

Chemical Foundation & Synthesis

Feedstock Origins

The sustainability profile of DIBAZ hinges on its precursor, azelaic acid (1,7-heptanedicarboxylic acid). Unlike petrochemical adipates, azelaic acid is predominantly synthesized via the oxidative cleavage (ozonolysis) of oleic acid , a fatty acid abundant in sunflower, soybean, and canola oils.

Synthesis Mechanism

DIBAZ is produced via a Fischer esterification reaction between azelaic acid and isobutanol. The choice of isobutanol over n-butanol is deliberate; the branched isobutyl group increases the free volume within the polymer matrix, enhancing low-temperature flexibility compared to linear analogs.

Reaction Pathway

The reaction is an equilibrium-driven process requiring an acid catalyst and continuous water removal to drive the yield toward the diester.

Figure 1: Synthetic pathway from renewable vegetable oils to Diisobutyl Azelate.

Physicochemical Characterization

DIBAZ is characterized by its low viscosity and high boiling point, making it stable during high-temperature polymer processing (e.g., extrusion, injection molding).

Table 1: Physicochemical Properties of Diisobutyl Azelate

| Property | Value | Unit | Method/Notes |

| Molecular Formula | - | - | |

| Molecular Weight | 300.44 | g/mol | - |

| Boiling Point | 325 | °C | @ 760 mmHg |

| Viscosity | 7–9 | cP | @ 25°C (Low viscosity aids processing) |

| Refractive Index | 1.434 | - | |

| Solubility | < 0.1 | g/100mL | In water (Highly lipophilic) |

| Flash Point | > 160 | °C | Closed Cup |

Mechanism of Action: Free Volume Theory

The efficacy of DIBAZ as a plasticizer is best explained by the Free Volume Theory .

-

Lubricity: The aliphatic chain of the azelate backbone acts as a lubricant between polymer chains.

-

Spacing: The bulky isobutyl headgroups prevent the close packing of polymer chains (e.g., PVC or PLA). This increases the "free volume" available for chain segment rotation.

-

Result: This lowers the Glass Transition Temperature (

), rendering the material flexible at lower temperatures.

Figure 2: Mechanism of plasticization showing how isobutyl branching increases free volume.

Performance in Polymer Matrices[1][2][7]

PVC (Polyvinyl Chloride)

DIBAZ is a "cold-resistant" plasticizer. In PVC medical tubing, it outperforms standard phthalates (DEHP) in low-temperature flexibility.

-

Efficiency: DIBAZ has a plasticization efficiency comparable to Dioctyl Adipate (DOA) but with lower volatility due to the slightly higher molecular weight of the azelate backbone compared to adipates.

-

Substitution Factor: 1.05 phr DIBAZ

1.0 phr DEHP (approximate).

PLA (Polylactic Acid)

For biodegradable applications, DIBAZ serves as an effective toughening agent. Pure PLA is brittle with a

-

Effect: Addition of 15-20 wt% DIBAZ can reduce the

of PLA to ~25°C, significantly increasing elongation at break (ductility) without compromising biodegradability.

Table 2: Comparative Performance in PVC (50 phr loading)

| Property | DIBAZ (Isobutyl Azelate) | DEHP (Phthalate) | DBS (Sebacate) |

| Bio-based Content | ~70-100% | 0% | ~100% |

| Cold Flex Temp ( | -65°C | -30°C | -65°C |

| Volatility (% loss) | Low | Medium | Low |

| Water Extraction | < 0.5% | < 0.1% | < 0.5% |

| Toxicity | Low | High (Reprotoxic) | Low |

Experimental Protocol: Synthesis of Diisobutyl Azelate

Objective: Synthesize high-purity DIBAZ via acid-catalyzed esterification. Safety: Isobutanol is flammable. Sulfuric acid is corrosive. Perform in a fume hood.

Materials

-

Azelaic Acid (98%+ purity)

-

Isobutanol (anhydrous)

-

Catalyst: p-Toluenesulfonic acid (pTSA) or Sulfuric Acid (

) -

Solvent: Toluene (optional, for azeotropic water removal)

Step-by-Step Methodology

-

Stoichiometry Setup:

-

Mix Azelaic Acid and Isobutanol in a 1:2.5 molar ratio . The excess alcohol drives the equilibrium forward.

-

Add 0.5 - 1.0 wt% acid catalyst (based on total acid weight).

-

-

Reflux & Water Removal:

-

Set up a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Heat the mixture to 110-120°C (reflux temperature).

-

Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 4–6 hours ).

-

-

Neutralization:

-

Cool the mixture to room temperature.

-

Wash the organic layer with 5% Sodium Bicarbonate (

) solution to neutralize residual catalyst and unreacted azelaic acid. -

Wash with distilled water until pH is neutral.

-

-

Purification:

-

Dry the organic phase over Anhydrous Magnesium Sulfate (

). -

Remove excess isobutanol via vacuum distillation (Rotary evaporator at 60°C under reduced pressure).

-

Optional: High-vacuum distillation can be used to isolate the pure ester if high clarity is required for optical applications.

-

-

Validation:

-

FTIR: Look for Ester C=O stretch at ~1735

and absence of Acid O-H broad peak at 2500-3300 -

Acid Value: Titrate to ensure Acid Value < 0.5 mg KOH/g.

-

Biological & Regulatory Profile

Toxicity & Metabolism

DIBAZ is hydrolyzed in vivo by non-specific esterases into azelaic acid and isobutanol .

-

Azelaic Acid: A naturally occurring dicarboxylic acid found in wheat, rye, and barley. It is FDA-approved for topical treatment of acne and rosacea (e.g., Finacea), indicating a high safety margin for the acid metabolite [1].

-

Isobutanol: Metabolized via alcohol dehydrogenase. While it has CNS depressant effects at high acute doses, the levels released from plasticizer migration are typically well below toxic thresholds for medical device applications.

Regulatory Status

-

FDA: Azelaic acid is GRAS (Generally Recognized As Safe) for certain uses. Azelate esters are often permitted as indirect food additives (adhesives, coatings) under 21 CFR 175.105 .

-

Medical Use: While Dibutyl Sebacate (DBS) is listed in the FDA Inactive Ingredient Database (IID) for oral capsules and films, DIBAZ is less common in drug formulations but is an excellent candidate for medical packaging and tubing where DEHP is being phased out [2].

References

-

FDA. (2025). Azelaic Acid: Prescribing Information and Approved Indications. U.S. Food and Drug Administration. Link

-

U.S. Pharmacopeia. (2023). Plastic Materials of Construction: Biological Reactivity Tests. USP <88>. Link

-

PubChem. (2025). Diisobutyl Azelate Compound Summary. National Library of Medicine. Link

-

CPSC. (2010). Review of Exposure and Toxicity Data for Phthalate Substitutes. U.S. Consumer Product Safety Commission. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Azelaic Acid. Merck KGaA. Link

Technical Monograph: Nonanedioic Acid, Bis(2-methylpropyl) Ester

Functional Excipient & Solvation Engineering in Pharmaceutical Matrices[1]

Executive Summary

Nonanedioic acid, bis(2-methylpropyl) ester , commonly known as Diisobutyl Azelate (DIBAZ) , is a diester composed of azelaic acid and isobutanol. While historically utilized as a low-temperature plasticizer for vinyls and synthetic rubbers, DIBAZ has emerged as a critical functional excipient in drug development. Its utility lies in its dual capability: it acts as a biocompatible plasticizer for medical-grade polymers (e.g., transdermal patches, tubing) and as a lipophilic permeation enhancer in topical formulations.

This guide provides a rigorous technical analysis of DIBAZ, focusing on high-purity synthesis, physicochemical characterization, and its mechanistic role in drug delivery systems.

Part 1: Molecular Architecture & Physicochemical Profile

DIBAZ is characterized by a linear nine-carbon dicarboxylic backbone capped by branched isobutyl groups. This branching disrupts crystalline packing, significantly lowering the freezing point compared to its n-butyl isomer, thereby maintaining flexibility in polymer matrices at sub-zero temperatures.

Table 1: Physicochemical Constants of Diisobutyl Azelate

| Property | Value | Unit | Relevance in Formulation |

| CAS Registry | 105-80-6 | - | Regulatory Identification |

| Molecular Formula | C₁₇H₃₂O₄ | - | Stoichiometry |

| Molecular Weight | 300.44 | g/mol | Molar calculations |

| Boiling Point | ~305 (decomposes) | °C | Thermal stability limit |

| Flash Point | > 140 | °C | Processing safety |

| Density (25°C) | 0.93 | g/cm³ | Volumetric dosing |

| LogP (Octanol/Water) | ~5.8 | - | High lipophilicity (Oil phase carrier) |

| Water Solubility | Insoluble (<0.1%) | - | Hydrophobic matrices |

| Viscosity | Low | cP | Spreadability/Flow |

Part 2: High-Purity Synthesis Protocol

For pharmaceutical applications, the ester must be free of residual acid catalyst and unreacted alcohol. The following protocol utilizes Fischer Esterification driven by azeotropic distillation.

2.1. Reaction Mechanism

The synthesis involves the protonation of the azelaic acid carbonyl oxygen, making it susceptible to nucleophilic attack by isobutanol. The reaction is reversible; thus, water removal is the rate-determining step for high yield.

Figure 1: Synthetic workflow for pharmaceutical-grade Diisobutyl Azelate highlighting the critical water removal step.

2.2. Step-by-Step Methodology

-

Charge: In a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and Dean-Stark trap fitted with a reflux condenser, combine Azelaic Acid (1.0 eq) and Isobutanol (2.5 eq) . The excess alcohol acts as the solvent and entrainer.

-

Catalysis: Add p-Toluenesulfonic acid (p-TSA) (0.5% w/w relative to acid). Note: Sulfuric acid can be used but causes charring; p-TSA is preferred for lighter color.

-

Reflux: Heat the mixture to reflux (approx. 108°C initial, rising to 125°C). Vigorous stirring is essential.

-

Dehydration: Monitor water collection in the trap. The reaction is complete when water evolution ceases and the Acid Value (AV) of the pot liquid is < 2 mg KOH/g.

-

Neutralization: Cool to room temperature. Wash the organic layer with 5% NaHCO₃ solution to remove residual catalyst and unreacted azelaic acid.

-

Washing: Wash with saturated brine (NaCl) to remove trapped water and traces of base. Dry over anhydrous MgSO₄.

-

Distillation: Perform fractional vacuum distillation. Remove excess isobutanol first, then collect the product fraction. High vacuum (<5 mmHg) is required to prevent thermal degradation.

Part 3: Functional Applications in Drug Delivery

DIBAZ is not merely an inert filler; it is a functional modifier of the drug delivery microenvironment.

3.1. Plasticization of Medical Polymers

In transdermal patches (e.g., acrylate or cellulosic matrices), DIBAZ inserts itself between polymer chains. Its isobutyl "tails" increase free volume, reducing the glass transition temperature (

3.2. Permeation Enhancement Mechanism

For topical formulations (creams/gels), DIBAZ acts as a lipophilic carrier. Its structure allows it to intercalate into the lipid bilayer of the Stratum Corneum, fluidizing the barrier and facilitating the transit of Active Pharmaceutical Ingredients (APIs).

Figure 2: Mechanism of plasticization. DIBAZ reduces intermolecular forces between polymer chains, enhancing flexibility.

Part 4: Toxicology & Safety Profile

For regulatory filing (IND/NDA), the safety profile of excipients is paramount. DIBAZ exhibits a low toxicity profile typical of long-chain esters.

-

Acute Toxicity:

-

Dermal Irritation:

-

Classified as "Slightly Irritating" in rabbit models.

-

Formulation Note: In topical products, concentrations are typically <10%, well below irritation thresholds.

-

-

Metabolism:

-

Hydrolyzes in vivo via esterases into Azelaic Acid (a naturally occurring dicarboxylic acid found in wheat/rye and an FDA-approved anti-acne agent) and Isobutanol . This metabolic pathway supports its biocompatibility.

-

Part 5: Analytical Characterization

To validate the identity and purity of DIBAZ, the following analytical suite is recommended:

-

FTIR Spectroscopy:

-

1735 cm⁻¹: Strong C=O stretch (Ester).

-

1160 cm⁻¹: C-O-C stretch.

-

Absence check: No broad -OH peak at 3400 cm⁻¹ (confirms removal of alcohol/water).

-

-

GC-MS:

-

Used for quantitative impurity profiling.

-

Target impurities: Mono-isobutyl azelate (incomplete reaction), Di-n-butyl azelate (isomer impurity if raw material is impure).

-

-

Acid Value (AV):

-

Titration with KOH. Specification: < 1.0 mg KOH/g for pharmaceutical grade.

-

References

-

National Institute of Health (NIH), PubChem. (2025). Compound Summary: Diisobutyl Azelate (CID 7776). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Dibutyl Azelate and Homologues. Retrieved from [Link]

-

NIST Chemistry WebBook. (2024). Nonanedioic acid, bis(2-methylpropyl) ester. SRD 69.[3][4] Retrieved from [Link]

-

Clayton, G.D., & Clayton, F.E. (1994).[1] Patty's Industrial Hygiene and Toxicology. 4th Ed. John Wiley & Sons.[2] (Source for LD50 data).

-

Todea, A., et al. (2021).[5] Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. ResearchGate. Retrieved from [Link]

Sources

- 1. Dibutyl azelate | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonanedioic acid, 1,9-bis(2-methylpropyl) ester | C17H32O4 | CID 7776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nonanedioic acid, bis(2-methylpropyl) ester [webbook.nist.gov]

- 4. Nonanedioic acid, bis(2-methylpropyl) ester [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

Application Note: A Robust Method for the Identification and Quantification of Diisobutyl Azelate by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed, validated protocol for the analysis of diisobutyl azelate (DIBA), a common plasticizer and lubricant component, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering sample preparation, instrument configuration, and data analysis. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method adaptation for various sample matrices. This guide is designed to serve as a practical, field-proven resource for achieving accurate and reproducible results.

Introduction: The Analytical Imperative for Diisobutyl Azelate

Diisobutyl azelate (DIBA), the diisobutyl ester of nonanedioic acid, is a versatile chemical compound primarily used as a plasticizer in the manufacturing of polymers and as a component in lubricants.[1] Its function is to increase the flexibility and durability of materials. Given its potential for migration from consumer products and its presence in various industrial formulations, a reliable analytical method is crucial for quality control, safety assessment, and environmental monitoring.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like DIBA.[3] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, providing both quantitative data and structural confirmation.[4] This note details a robust GC-MS workflow, from sample acquisition to final analysis, grounded in established scientific principles.

Chemical Properties of Diisobutyl Azelate

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Chemical Formula | C₁₇H₃₂O₄ | [5] |

| Molecular Weight | 300.4 g/mol | [5] |

| Synonyms | Nonanedioic acid, bis(2-methylpropyl) ester | [5] |

| CAS Number | 105-80-6 | [5] |

Principle of the GC-MS Method

The analysis hinges on a two-stage process. First, the sample extract is injected into the gas chromatograph. In the heated injection port, DIBA is vaporized and carried by an inert gas (helium) onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of DIBA between the mobile phase (carrier gas) and the stationary phase, which is governed by its boiling point and polarity.

Following chromatographic separation, the analyte molecules elute from the column and enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically at 70 eV in Electron Ionization mode), causing them to fragment into a pattern of charged ions that is unique and reproducible for that specific molecule. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum serves as a "chemical fingerprint" for definitive identification, often confirmed by matching against a spectral library like the NIST database.[6]

Caption: The fundamental workflow of GC-MS analysis.

Detailed Experimental Protocol

This section provides a self-validating protocol. Adherence to these steps ensures reproducibility and accuracy.

Reagents and Materials

-

Solvents: HPLC or GC-grade n-hexane and dichloromethane. Volatile organic solvents are required to be compatible with the GC system.[4]

-

Diisobutyl Azelate Standard: Analytical standard (≥98% purity).

-

Glassware: Clean glass containers, vials, and volumetric flasks to avoid contamination from plasticizers.[4]

-

Syringe Filters: 0.22 µm PTFE filters for removing particulates that could damage the GC column.[7]

Sample Preparation

The goal of sample preparation is to extract DIBA from its matrix into a clean, compatible solvent.[8]

Protocol 1: Solid Matrix (e.g., Polymer, PVC)

-

Weighing: Accurately weigh approximately 1.0 g of the sample material into a 20 mL glass vial.

-

Extraction: Add 10 mL of n-hexane. Hexane is chosen for its ability to dissolve non-polar to semi-polar compounds like DIBA while minimizing the extraction of highly polar matrix components.

-

Sonication: Place the vial in an ultrasonic bath for 30 minutes to facilitate the extraction of the analyte from the matrix.

-

Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into a clean 2 mL autosampler vial. This step is critical to prevent system contamination.[7]

-

Dilution: If high concentrations are expected, perform a serial dilution with n-hexane to bring the analyte concentration into the calibrated range (e.g., 0.1 to 1 mg/L).[7]

Protocol 2: Liquid Matrix (e.g., Lubricant Oil)

-

Weighing: Accurately weigh 0.1 g of the liquid sample into a 10 mL volumetric flask.

-

Dilution: Dissolve and dilute to the mark with dichloromethane. Dichloromethane is an excellent solvent for a wide range of organic compounds.

-

Homogenization: Mix thoroughly until the sample is fully dissolved.

-

Transfer: Transfer an aliquot into a 2 mL autosampler vial for analysis. Filtration may be necessary if particulates are visible.

Caption: Sample preparation workflows for solid and liquid matrices.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of DIBA. They were developed based on the analyte's chemical properties, including its semi-volatile nature.

Gas Chromatograph (GC) Parameters

| Parameter | Setting | Rationale |

| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for semi-volatile esters. |

| Carrier Gas | Helium, Constant Flow | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min | Optimal flow for a 0.25 mm ID column, balancing speed and resolution. |

| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of DIBA without thermal degradation. |

| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace-level detection. |

| Injection Volume | 1.0 µL | Standard volume for modern GC systems. |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | The initial temperature allows for solvent focusing, while the ramp effectively elutes the semi-volatile DIBA. The final hold ensures the column is clean for the next run. |

Mass Spectrometer (MS) Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible, library-searchable mass spectra. |

| Electron Energy | 70 eV | The industry standard energy for creating consistent fragmentation patterns.[6] |

| Ion Source Temp. | 230 °C | Prevents condensation of the analyte in the source. |

| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination of the mass filter. |

| Transfer Line Temp. | 290 °C | Ensures the analyte remains in the gas phase as it moves from the GC to the MS. |

| Scan Mode | Full Scan | Acquires data across a wide mass range for unknown identification. |

| Scan Range | m/z 40 - 450 | Covers the expected fragments and the molecular ion (300.4 amu) of DIBA. |

Data Analysis and Interpretation

4.1. Chromatographic Peak Identification Under the conditions specified, diisobutyl azelate will elute as a sharp, symmetrical peak. The retention time should be consistent across all standards and samples.

4.2. Mass Spectrum Interpretation The EI mass spectrum of diisobutyl azelate provides a definitive fingerprint for its identification. The molecular ion peak ([M]⁺) at m/z 300 may be weak or absent, which is common for esters. However, a characteristic fragmentation pattern will be observed.

Expected Key Fragments for Diisobutyl Azelate

| m/z | Ion Structure / Fragment | Significance |

| 57 | [C₄H₉]⁺ | The isobutyl cation. A very common and often base peak for isobutyl esters. |

| 143 | [M - C₄H₉O₂ - C₄H₈]⁺ | Loss of an isobutoxycarbonyl group and isobutylene. |

| 171 | [M - C₄H₉O₂]⁺ | Loss of an isobutoxycarbonyl group. |

| 227 | [M - C₄H₉O]⁺ | Loss of an isobutoxy group. |

| 245 | [M - C₄H₉]⁺ | Loss of an isobutyl radical. |

Data derived from NIST spectral database information for similar compounds and fragmentation principles.[5]

The presence of these key ions, particularly the prominent m/z 57 peak, along with the correct chromatographic retention time, provides high confidence in the identification of diisobutyl azelate. Final confirmation should be achieved by comparing the acquired spectrum against a reference spectrum from a known standard or a commercial library (e.g., NIST, Wiley).[6]

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the identification and quantification of diisobutyl azelate in various matrices. By explaining the rationale behind key steps in sample preparation and instrument configuration, this guide empowers researchers and analysts to achieve high-quality, reproducible data. The combination of chromatographic retention time and characteristic mass spectral fragmentation ensures a high degree of confidence in the analytical results.

References

-

Błaszczak, W., Szymański, P., & Ślebioda, T. (2021). Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS. National Institutes of Health (NIH). [Link]

-

SCION Instruments. (2023). Sample preparation GC-MS. [Link]

-

Al-Qurainy, F. H., & Khan, S. (2013). Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker. Journal of Separation Science. [Link]

-

Organomation. GC-MS Sample Preparation. [Link]

-

Scribd. 020 GCMS of Plasticizers. [Link]

-

Chen, Y. H., et al. (2022). Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. ACS Omega. [Link]

-

National Center for Biotechnology Information. "Dibutyl azelate." PubChem Compound Summary for CID 18016. [Link]

-

Akpuaka, A., et al. (2012). Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Phthalate Isolates in n-Hexane Extract of Azadirachta indica A. Juss (Neem) Leaves. Journal of American Science. [Link]

-

ResearchGate. GC-FID/Trace analysis of derivatized azelaic acid as a stability marker. [Link]

-

CD Bioparticles. (2024). Common Sample Preparation Techniques for GC-MS Analysis. [Link]

-

The Good Scents Company. diethyl azelate. [Link]

-

National Center for Biotechnology Information. "Nonanedioic acid, 1,9-bis(2-methylpropyl) ester." PubChem Compound Summary for CID 7776. [Link]

-

National Center for Biotechnology Information. "Diethyl azelate." PubChem Compound Summary for CID 12204. [Link]

-

CAS Common Chemistry. Dibutyl azelate. [Link]

-

KM Pharma Solution Private Limited. MSDS - Dibutyl Azelate. [Link]

-

U.S. Consumer Product Safety Commission. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Dibutyl Adipate (DBA) and Di-isobutyl Adipate (DiBA)”. [Link]

Sources

- 1. cpsc.gov [cpsc.gov]

- 2. Dibutyl azelate | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organomation.com [organomation.com]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. Nonanedioic acid, 1,9-bis(2-methylpropyl) ester | C17H32O4 | CID 7776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jofamericanscience.org [jofamericanscience.org]

- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

Application Note: Structural Elucidation and Purity Assessment of Diisobutyl Azelate via High-Resolution NMR

Introduction & Scope

Nonanedioic acid, bis(2-methylpropyl) ester , commonly known as Diisobutyl Azelate (DIBA) , is a critical diester used as a biodegradable plasticizer, a low-temperature synthetic lubricant base, and an emollient in personal care formulations.[1] Its chemical structure consists of a nine-carbon dicarboxylic acid backbone (azelaic acid) esterified at both termini with isobutyl alcohol.[1]

Precise structural characterization is essential during synthesis scale-up to ensure the absence of free acid precursors, mono-esters, or residual solvents. This Application Note provides a definitive protocol for the NMR analysis of DIBA, focusing on 1H and 13C chemical shift assignment, signal integration logic, and impurity profiling.

Molecule Identification

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra with minimal solvent effects, Deuterated Chloroform (

-

Massing: Weigh approximately 15–20 mg of the Diisobutyl Azelate sample into a clean vial.

-

Solvation: Add 0.6 mL of

(containing 0.03% TMS as an internal standard). -

Homogenization: Vortex for 10 seconds to ensure complete dissolution.

-

Transfer: Filter the solution through a glass wool plug into a high-quality 5mm NMR tube to remove particulate matter that could degrade field homogeneity.

Instrument Parameters (Recommended)

-

Field Strength:

400 MHz (Essential to resolve the aliphatic methylene envelope).[1] -

Temperature: 298 K (25°C).[1]

-

Pulse Sequence: zg30 (Standard 30° pulse).

-

Relaxation Delay (D1): 2.0 seconds (Sufficient for quantitative integration of aliphatic protons).[1]

-

Scans (NS): 16 (1H) / 512 (13C).[1]

Structural Analysis & Logic

Molecular Symmetry and Numbering

DIBA is a symmetrical molecule.[1] The NMR spectrum will display signals corresponding to half the molecule, with integration values doubling to reflect the total proton count.

Symmetry Axis: The molecule is symmetric around the central methylene carbon (C5) of the azelate chain.

Caption: Structural segmentation of Diisobutyl Azelate highlighting the C2 symmetry axis utilized for NMR assignment.

1H NMR Assignment Table

The following table synthesizes theoretical prediction with empirical data for fatty esters.

| Label | Proton Environment | Chemical Shift ( | Multiplicity | Integration (Total) | Coupling ( | Assignment Logic |

| A | Isobutyl | 0.93 | Doublet (d) | 12H | 6.7 | Methyls at chain end; shielded.[1] |

| B | Isobutyl | 1.91 | Multiplet (m) | 2H | - | Methine proton; split by 2 |

| C | Isobutyl | 3.86 | Doublet (d) | 4H | 6.6 | Deshielded by Oxygen; diagnostic ester signal.[1] |

| D | Azelate | 2.29 | Triplet (t) | 4H | 7.5 | Adjacent to Carbonyl ( |

| E | Azelate | 1.62 | Multiplet (m) | 4H | - | Beta to carbonyl; slightly deshielded.[1] |

| F | Azelate Bulk | 1.32 | Broad (m) | 6H | - | Central methylene chain (C4, C5, C6); overlap region.[1] |

Total Integration Check:

13C NMR Assignment Table

| Label | Carbon Environment | Chemical Shift ( | Type (DEPT-135) |

| C1 | Carbonyl ( | 173.9 | Quaternary (No signal) |

| C2 | Isobutyl | 70.4 | Negative ( |

| C3 | Azelate | 34.4 | Negative ( |

| C4 | Isobutyl Methine | 27.8 | Positive ( |

| C5 | Azelate | 25.0 | Negative ( |

| C6 | Azelate Bulk | 29.1 - 29.3 | Negative ( |

| C7 | Isobutyl | 19.1 | Positive ( |

Analytical Workflow & Quality Control

To ensure data integrity, the following decision tree should be applied when analyzing raw spectral data.

Caption: Step-by-step Quality Control workflow for validating Diisobutyl Azelate purity.

Impurity Profiling (Troubleshooting)

Common synthesis byproducts include unreacted isobutanol and azelaic acid, or the mono-ester intermediate.[1]

-

Free Isobutanol: Look for a triplet at ~3.4 - 3.6 ppm (

) and a broad singlet (exchangeable -

Free Azelaic Acid: Look for a triplet at ~2.35 ppm (slightly downfield from the ester

) and a very broad singlet >10 ppm (COOH).[1] -

Mono-ester: This breaks the symmetry.[1] You will see two sets of

triplets: one for the ester end (~2.29 ppm) and one for the acid end (~2.35 ppm).

2D NMR Validation

For definitive structural proof (e.g., for regulatory submission), run HMBC (Heteronuclear Multiple Bond Coherence) .[1]

-

Target Correlation: Look for the cross-peak between the Isobutyl proton C (3.86 ppm) and the Carbonyl Carbon C1 (173.9 ppm). This 3-bond coupling (

) proves the ester bond is intact.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7776, Nonanedioic acid, 1,9-bis(2-methylpropyl) ester.[1] Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. Nonanedioic acid, bis(2-methylpropyl) ester.[1] NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for empirical shift prediction and coupling constants).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1] Organometallics.[1] (For solvent residual peak verification).

Sources

Application Notes and Protocols for Diisobutyl Azelate as a Plasticizer in Polymer Research

Introduction: The Role of Diisobutyl Azelate in Modern Polymer Science

In the landscape of polymer research, particularly in fields requiring enhanced material flexibility and biocompatibility like drug delivery and medical device development, the selection of an appropriate plasticizer is critical. Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, rendering it softer and more pliable.[1] Azelaic acid, a naturally occurring nine-carbon dicarboxylic acid, serves as a valuable bio-based monomer for creating more sustainable and potentially safer plasticizers compared to traditional phthalate-based options.[2][3]

Diisobutyl azelate (DIBAz), the diisobutyl ester of azelaic acid, emerges as a compelling candidate for researchers. It functions as an effective plasticizer by embedding itself between polymer chains, thereby disrupting intermolecular forces and increasing chain mobility. This action lowers the material's glass transition temperature (Tg), transforming a rigid, often brittle polymer into a flexible, more processable material.[4][5] Its utility is noted in applications with various polymers, including polyvinyl chloride (PVC), nitrocellulose, and synthetic rubbers.[6]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of diisobutyl azelate. We will delve into the fundamental mechanism of action, detailed experimental protocols for polymer plasticization, and robust methods for characterizing the resulting materials.

Mechanism of Action: Enhancing Polymer Chain Mobility

The primary function of a plasticizer is to reduce the intermolecular forces, such as van der Waals forces or hydrogen bonds, that hold polymer chains together in a rigid structure.[5] As illustrated in the diagram below, the relatively small diisobutyl azelate molecules intersperse themselves between the large polymer macromolecules. This spacing increases the "free volume" within the polymer matrix, allowing the polymer chains to slide past one another more easily, particularly when subjected to thermal energy or mechanical stress.[5] The tangible result is a decrease in the material's glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state.[7]

Sources

- 1. Phthalates - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. China Plasticizer Diisooctyl azelaate DOZ CAS 26544-17-2 factory and suppliers | Theorem [theoremchem.com]

- 7. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Protocols for the Quantification of Diisobutyl Azelate (Nonanedioic acid, bis(2-methylpropyl) ester)

An in-depth guide to the analysis of Diisobutyl Azelate, this document provides validated protocols and expert insights for researchers and drug development professionals.

Introduction

Nonanedioic acid, bis(2-methylpropyl) ester, more commonly known as Diisobutyl Azelate (DIBA), is a diester of azelaic acid and isobutyl alcohol.[1][2] Its properties make it a versatile compound used as a plasticizer, emollient, and solvent in various industries, including cosmetics, polymers, and specialty lubricants. Given its potential for migration from consumer products and its role in formulation stability, robust and reliable analytical methods for its identification and quantification are essential for quality control, safety assessment, and regulatory compliance.

This application note serves as a comprehensive guide, providing detailed, field-proven protocols for the analysis of Diisobutyl Azelate. We will explore the two primary analytical techniques suitable for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower scientists to not only follow the protocols but also to adapt them to specific matrices and analytical challenges.

Physicochemical Properties and Identification

A clear understanding of the analyte's properties is fundamental to analytical method development. Key identifiers and properties for Diisobutyl Azelate are summarized below.

| Property | Value | Source |

| IUPAC Name | bis(2-methylpropyl) nonanedioate | PubChem[1] |

| Synonyms | Diisobutyl Azelate, Diisobutyl nonanedioate | NIST[2][3] |

| CAS Number | 105-80-6 | NIST[2] |

| Molecular Formula | C17H32O4 | PubChem[1] |

| Molecular Weight | 300.4 g/mol | PubChem[1] |

| Kovats RI | 1952 (Standard non-polar column) | NIST[1][3] |

Overall Analytical Workflow

The logical flow from sample reception to data reporting is crucial for ensuring consistency and accuracy. The following diagram illustrates the general workflow applicable to the analysis of Diisobutyl Azelate.

Caption: High-level analytical workflow for Diisobutyl Azelate.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale

GC-MS is the premier and recommended technique for the analysis of semi-volatile compounds like Diisobutyl Azelate. Its significant advantages are twofold:

-

Chromatographic Separation: The compound's volatility and thermal stability are well-suited for gas chromatography, which provides excellent separation from other matrix components based on boiling point and polarity.

-

Mass Spectrometric Detection: MS detection offers unparalleled specificity. The electron ionization (EI) process generates a unique and repeatable fragmentation pattern, acting as a "fingerprint" for unequivocal identification, thus eliminating ambiguity.

This method is highly sensitive and robust, making it ideal for trace-level quantification in complex matrices.

Required Materials & Reagents

-

Analytical Standard: Diisobutyl Azelate Certified Reference Material (CRM), ≥98% purity.

-

Solvents: GC-grade or pesticide-grade Hexane, Dichloromethane, and Acetone. Causality Note: The use of high-purity solvents is critical to avoid background contamination, as phthalates and other plasticizers are ubiquitous in laboratory environments.[4]

-

Internal Standard (Optional but Recommended): A compound with similar chemical properties but chromatographically resolved from DIBA, such as Dibutyl sebacate or a deuterated analog.

-

Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined caps.

-

Solid Phase Extraction (SPE) Cartridges: C18 or similar, for sample cleanup if required.[5]

Step-by-Step Protocols

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Diisobutyl Azelate CRM into a 25 mL volumetric flask. Dissolve and bring to volume with hexane. This stock is stable for several months when stored at 2-8°C.

-

Working Stock Solution (100 µg/mL): Pipette 2.5 mL of the Primary Stock Solution into a 25 mL volumetric flask and dilute to volume with hexane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution from the Working Stock Solution. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL in hexane. If using an internal standard, add it to each calibrator at a constant concentration (e.g., 5 µg/mL).

-

Extraction: Accurately weigh approximately 1 gram of the homogenized sample into a glass vial. Add 10 mL of dichloromethane.

-

Sonication: Sonicate the sample for 30 minutes to facilitate the extraction of DIBA from the matrix.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pelletize solid material.

-

Filtration & Dilution: Carefully transfer the supernatant to a clean vial. If necessary, filter through a 0.45 µm PTFE syringe filter. Dilute the extract with hexane to bring the expected concentration within the calibration range.